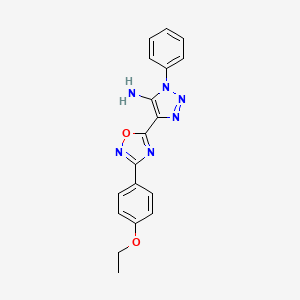

![molecular formula C16H19Cl2NO B2872727 {[4-Chloro-2-(2,4-dimethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride CAS No. 2089277-04-1](/img/structure/B2872727.png)

{[4-Chloro-2-(2,4-dimethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

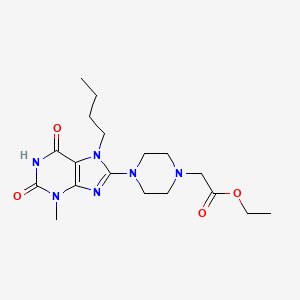

“{[4-Chloro-2-(2,4-dimethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride” is a chemical compound with the CAS Number: 2089277-04-1 . It has a molecular weight of 312.24 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 1-(4-chloro-2-(2,4-dimethylphenoxy)phenyl)-N-methylmethanamine hydrochloride . The InChI code is 1S/C16H18ClNO.ClH/c1-11-4-7-15(12(2)8-11)19-16-9-14(17)6-5-13(16)10-18-3;/h4-9,18H,10H2,1-3H3;1H . This information can be used to derive the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, density, and solubility are not specified in the available sources .科学的研究の応用

Oxidation Products and Antioxidants

One study investigates the electrochemical and spectroscopic behaviors of aromatic secondary amines, representing a group of antioxidants used in the rubber industry. This research might offer insights into the oxidative stability and potential antioxidant applications of similar compounds, including chlorinated amines (Rapta et al., 2009).

Corrosion Inhibition

Amine derivatives have been studied for their efficacy as corrosion inhibitors on mild steel in an HCl medium. The structure-activity relationship, including the influence of substituent groups on corrosion inhibition performance, offers a model for understanding how different functionalities may affect the performance of similar compounds (Boughoues et al., 2020).

Reactivity and Complex Formation

Research on the reactivity of Methyleniminium Salts with amines and phosphines could provide a foundational understanding of the complexation and reactivity potential of structurally related amines (Böhme & Haake, 1972).

Fluorescence Enhancement

The "amino conjugation effect" on fluorescence enhancement in substituted stilbene compounds might suggest potential applications of chlorinated amines in optical materials or sensors. Understanding how N-phenyl substitutions influence fluorescence could be relevant to designing compounds for specific optical properties (Yang, Chiou, & Liau, 2002).

作用機序

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Pharmacokinetics

It’s known that the compound is rapidly metabolized by human hepatic microsomes . This suggests that the compound may have a short half-life in the body, which could impact its bioavailability.

Action Environment

The action of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells or tissues. Specific details about how these factors influence the compound’s action, efficacy, and stability are currently unknown .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

将来の方向性

特性

IUPAC Name |

1-[4-chloro-2-(2,4-dimethylphenoxy)phenyl]-N-methylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO.ClH/c1-11-4-7-15(12(2)8-11)19-16-9-14(17)6-5-13(16)10-18-3;/h4-9,18H,10H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRCKOHFZNRWLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=C(C=CC(=C2)Cl)CNC)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/no-structure.png)

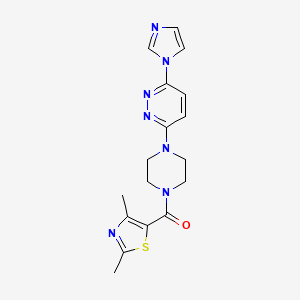

![2-[5-methyl-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2872652.png)

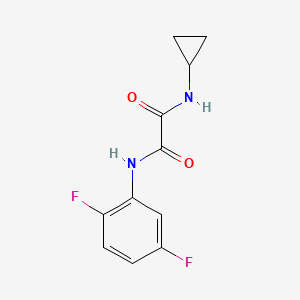

![3'-(4-Ethylphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2872655.png)

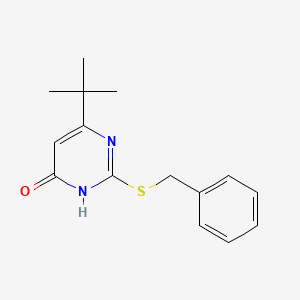

![2-Chloro-N-[[2-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methyl]acetamide](/img/structure/B2872656.png)

![4-ethyl-5-[2-(methylsulfanyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2872665.png)